Cas no 2171809-98-4 (2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}methyl)-3-methylbutanoic acid)

2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}methyl)-3-methylbutanoic acid structure
2171809-98-4 structure
Product Name:2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}methyl)-3-methylbutanoic acid
CAS-nummer:2171809-98-4
MF:C28H34N2O5
MW:478.579967975616
CID:5852372
PubChem ID:165526117
Update Time:2025-05-26

2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}methyl)-3-methylbutanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}methyl)-3-methylbutanoic acid
    • 2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}methyl)-3-methylbutanoic acid
    • EN300-1570829
    • 3-methyl-2-({[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}methyl)butanoic acid
    • 2171429-31-3
    • EN300-1544623
    • EN300-1508810
    • 2171809-98-4
    • 3-methyl-2-({[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}methyl)butanoic acid
    • 2171419-70-6
    • Inchi: 1S/C28H34N2O5/c1-17(2)24(27(32)33)15-29-26(31)18-11-13-19(14-12-18)30-28(34)35-16-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-10,17-19,24-25H,11-16H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)
    • InChI-sleutel: IHVFUFYNGBZDPA-UHFFFAOYSA-N
    • LACHT: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCC(C(NCC(C(=O)O)C(C)C)=O)CC1)=O

Berekende eigenschappen

  • Exacte massa: 478.24677219g/mol
  • Monoisotopische massa: 478.24677219g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 9
  • Complexiteit: 726
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.5
  • Topologisch pooloppervlak: 105Ų

2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}methyl)-3-methylbutanoic acid Prijsmeer >>

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Enamine
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Enamine
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